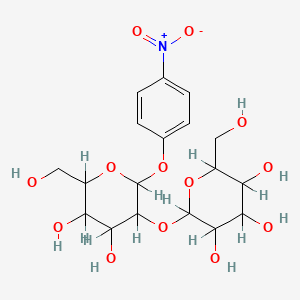

4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside is a synthetic compound that consists of a nitrophenyl group attached to a disaccharide composed of two glucose molecules. This compound is often used in biochemical research as a substrate for enzyme assays, particularly for the study of glycosidases and glucosidases. The presence of the nitrophenyl group allows for easy detection and quantification of enzymatic activity through colorimetric methods.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glucosyl donor. One common method is the use of glycosyl halides or glycosyl trichloroacetimidates as donors in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of enzymatic glycosylation techniques. Enzymes such as glycosyltransferases can be employed to catalyze the transfer of glucose from a donor molecule to 4-nitrophenol. This method offers advantages in terms of regioselectivity and environmental sustainability, as it often requires milder reaction conditions and generates fewer by-products.

化学反応の分析

Types of Reactions

4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by glycosidases to release 4-nitrophenol and glucose.

Oxidation: The nitrophenyl group can be oxidized to form nitroquinone derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using glycosidases such as β-glucosidase.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

Major Products

Hydrolysis: 4-Nitrophenol and glucose.

Oxidation: Nitroquinone derivatives.

Reduction: 4-Aminophenyl 2-O-(a-D-glucopyranosyl)-a-D-glucopyranoside.

科学的研究の応用

4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside is widely used in scientific research for various applications:

Enzyme Assays: It serves as a substrate for glycosidases and glucosidases, allowing researchers to study enzyme kinetics and inhibition.

Biochemical Studies: The compound is used to investigate carbohydrate metabolism and the role of glycosidases in biological processes.

Medical Research: It is employed in the development of diagnostic assays for diseases related to carbohydrate metabolism, such as diabetes.

Industrial Applications: The compound is used in the production of bioactive glycosides and in the synthesis of complex carbohydrates for pharmaceutical applications.

作用機序

The mechanism of action of 4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside involves its hydrolysis by glycosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 4-nitrophenol and glucose. The released 4-nitrophenol can be detected colorimetrically, providing a measure of enzyme activity. The molecular targets of this compound are the active sites of glycosidases, where it undergoes enzymatic hydrolysis.

類似化合物との比較

Similar Compounds

4-Nitrophenyl β-D-glucopyranoside: Similar to 4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside but with a single glucose unit.

2-Nitrophenyl β-D-glucopyranoside: Another nitrophenyl glycoside with different substitution on the phenyl ring.

4-Nitrophenyl α-D-mannopyranoside: A similar compound with mannose instead of glucose.

Uniqueness

This compound is unique due to its disaccharide structure, which provides distinct enzymatic recognition and hydrolysis properties compared to monosaccharide derivatives. This makes it particularly useful for studying enzymes that act on disaccharides and for applications requiring specific substrate selectivity.

生物活性

4-Nitrophenyl 2-O-α-D-glucopyranosyl-α-D-glucopyranoside is a glycoside compound that has garnered attention for its potential biological activities, particularly in enzymatic reactions and as a substrate in various biochemical assays. This article delves into the biological activity of this compound, exploring its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H25NO13

- Molecular Weight : 463.39 g/mol

- CAS Number : 68462-57-7

- Structure : The compound features a nitrophenyl group linked to two glucopyranosyl units, which is significant for its enzymatic interactions.

Enzymatic Substrate

4-Nitrophenyl 2-O-α-D-glucopyranosyl-α-D-glucopyranoside serves as a chromogenic substrate for various glycosidases. When cleaved by these enzymes, it releases p-nitrophenol, which can be quantitatively measured by colorimetric assays. This property is particularly useful in:

- Detection of Glycosidase Activity : The compound is utilized to study the activity of α-glucosidases and other related enzymes, providing insights into carbohydrate metabolism and enzyme kinetics.

Inhibition Studies

Research has indicated that derivatives of nitrophenyl glycosides can exhibit inhibitory effects on certain enzymes. For instance:

- Inhibition of α-Glucosidase : Similar compounds have shown significant inhibition of α-glucosidase, which is crucial for controlling blood sugar levels in diabetes management. In a comparative study, certain derivatives exhibited IC50 values lower than standard inhibitors like acarbose, suggesting potent biological activity .

Case Studies and Research Findings

- Enzyme Kinetics : A study investigated the kinetic parameters of 4-nitrophenyl glycosides as substrates for various glycosidases. The results demonstrated that the rate of reaction significantly depended on the enzyme concentration and substrate structure, highlighting the importance of the glucopyranosyl moiety in enzyme recognition .

- Biological Assays : In a series of experiments aimed at characterizing enzyme-substrate interactions, researchers found that 4-nitrophenyl 2-O-α-D-glucopyranosyl-α-D-glucopyranoside could effectively serve as a model substrate for studying enzyme specificity and activity profiles .

- Potential Therapeutic Applications : The compound's ability to inhibit carbohydrate-hydrolyzing enzymes positions it as a candidate for therapeutic applications in managing conditions like obesity and diabetes. In silico studies have further suggested favorable binding interactions with target enzymes, indicating potential for drug development .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWCYKZKLZNQQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。